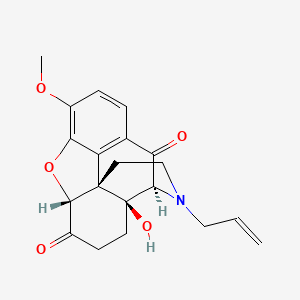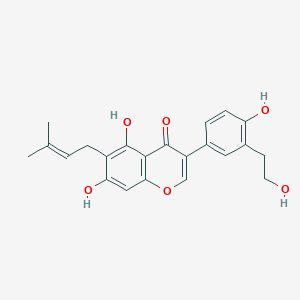![molecular formula C42H69NO15 B13428066 [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate” is a complex organic molecule with multiple stereocenters and functional groups. Compounds like this are often of interest in fields such as medicinal chemistry, natural product synthesis, and materials science due to their intricate structures and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings, introduction of functional groups, and stereoselective reactions. Common synthetic strategies might include:
Formation of the oxane rings: This could involve cyclization reactions using appropriate precursors.
Introduction of functional groups: Functional groups such as hydroxyl, methoxy, and acetyloxy groups can be introduced through reactions like hydroxylation, methylation, and acetylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at each stereocenter is crucial and can be achieved through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis: Techniques like flow chemistry can help in scaling up the production.
Purification methods: Techniques such as chromatography and crystallization are essential to obtain the desired product in high purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the molecule, potentially altering its biological activity.
Substitution reactions: Functional groups can be replaced with others, which can be useful in modifying the compound’s properties.
Hydrolysis: The ester groups in the molecule can be hydrolyzed to carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols.
科学研究应用
Chemistry
Synthesis of analogs: Researchers can modify the structure to create analogs with potentially improved properties.
Study of reaction mechanisms:
Biology
Biological activity: Compounds with such complex structures often exhibit interesting biological activities, making them candidates for drug discovery.
Enzyme interactions: Studying how the compound interacts with enzymes can reveal potential therapeutic targets.
Medicine
Drug development: If the compound shows promising biological activity, it can be further developed into a therapeutic agent.
Pharmacokinetics and pharmacodynamics: Understanding how the compound is absorbed, distributed, metabolized, and excreted can inform its potential as a drug.
Industry
Material science: Complex organic molecules can be used in the development of new materials with unique properties.
Agriculture: Such compounds can be explored for use as pesticides or growth regulators.
作用机制
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound might influence signaling pathways within cells, leading to changes in cellular behavior.
相似化合物的比较
Similar Compounds
- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- This compound
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which can result in unique biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C42H69NO15 |
|---|---|
分子量 |
828.0 g/mol |
IUPAC 名称 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)18-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(16-17-44)19-24(3)14-12-13-15-30(46)20-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-15,17,23-27,29-31,34-41,46,49-50H,16,18-22H2,1-11H3/b14-12-,15-13+/t24-,25+,26+,27-,29-,30-,31+,34-,35+,36+,37+,38-,39-,40-,41-,42+/m0/s1 |
InChI 键 |
XZDLAFBYWBTZSS-OCTUCAJNSA-N |
手性 SMILES |
C[C@@H]/1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H](/C=C/C=C1)O)C)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
规范 SMILES |
CC1CC(C(C(C(CC(=O)OC(CC(C=CC=C1)O)C)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


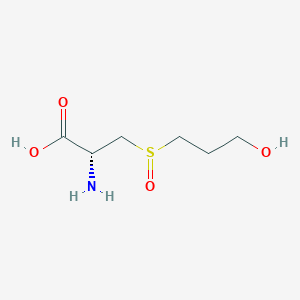
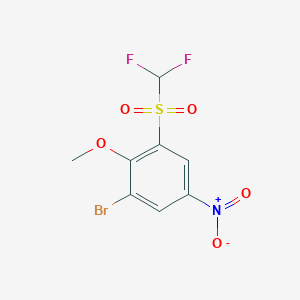
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)
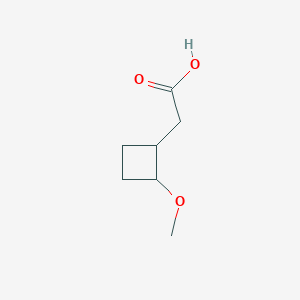

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)

